molecular formula C14H19NO4 B549157 Anisomycin CAS No. 22862-76-6

Anisomycin

カタログ番号 B549157
CAS番号: 22862-76-6
分子量: 265.3 g/mol
InChIキー: YKJYKKNCCRKFSL-RDBSUJKOSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Anisomycin, also known as flagecidin, is an antibiotic derived from the bacteria Streptomyces griseolus . It is known to inhibit bacterial protein and DNA synthesis .


Synthesis Analysis

Anisomycin’s synthesis involves various approaches. Some studies have detailed experimental conditions to design a multi-step synthesis . A formal synthesis of Anisomycin has been achieved using proline-catalyzed reactions as key steps . The biosynthesis of Anisomycin involves novel gene ensemble and cryptic biosynthetic steps .


Molecular Structure Analysis

The molecular formula of Anisomycin is C14H19NO4 . It is a monohydroxypyrrolidine and an organonitrogen heterocyclic antibiotic .


Chemical Reactions Analysis

Anisomycin has been found to inhibit NIK and IKKβ phosphorylation and attenuate the activation of NF-κB . It also interferes with protein and DNA synthesis by inhibiting peptidyl transferase or the 80S ribosome system .


Physical And Chemical Properties Analysis

Anisomycin has a molecular weight of 265.30 g/mol . It is supplied as a lyophilized powder and is soluble in DMSO or MeOH .

Safety And Hazards

When handling Anisomycin, it is advised to wear personal protective equipment and avoid dust formation. It should not be ingested, inhaled, or come into contact with skin or eyes . It is also recommended to use Anisomycin only under a chemical fume hood .

将来の方向性

Anisomycin has been recognized as a potential anti-cancer drug candidate. Studies have systematically investigated the efficacy of Anisomycin alone and its combination with standard-of-care drugs in non-small-cell lung cancer (NSCLC) .

特性

IUPAC Name

[(2R,3S,4S)-4-hydroxy-2-[(4-methoxyphenyl)methyl]pyrrolidin-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-9(16)19-14-12(15-8-13(14)17)7-10-3-5-11(18-2)6-4-10/h3-6,12-15,17H,7-8H2,1-2H3/t12-,13+,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKJYKKNCCRKFSL-RDBSUJKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(CNC1CC2=CC=C(C=C2)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1[C@H](CN[C@@H]1CC2=CC=C(C=C2)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5040966
Record name Anisomycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5040966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Anisomycin

CAS RN

22862-76-6
Record name (-)-Anisomycin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22862-76-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Anisomycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022862766
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anisomycin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB07374
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name anisomycin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76712
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Anisomycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5040966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4,5-trideoxy-1,4-imino-5-(p-methoxyphenyl)-D-xylo-pentitol 3-acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.139
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ANISOMYCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6C74YM2NGI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Anisomycin
Reactant of Route 2
Anisomycin
Reactant of Route 3
Anisomycin
Reactant of Route 4
Anisomycin
Reactant of Route 5
Anisomycin
Reactant of Route 6
Anisomycin

Q & A

A: Anisomycin is a pyrrolidine antibiotic that primarily acts as a potent and reversible inhibitor of protein synthesis. [, , , , ] It accomplishes this by binding to the 60S ribosomal subunit, specifically the peptidyl transferase center, thereby disrupting peptide bond formation and effectively halting protein translation. [, , ]

A: While protein synthesis inhibition is its primary mode of action, Anisomycin also exhibits diverse cellular effects. It is known to activate various signaling pathways, including the p38 mitogen-activated protein kinase (MAPK) and c-Jun N-terminal kinase (JNK) pathways, both implicated in stress responses, apoptosis, and inflammation. [, , , , , , , , ]

A: Studies have shown that Anisomycin can induce cell cycle arrest at the G0/G1 phase, preventing cells from entering the S phase and undergoing DNA replication. [, , , ] This cell cycle arrest contributes to its growth inhibitory effects on various cell types, including tumor cells.

A: Yes, Anisomycin has been shown to induce apoptosis in a variety of cell types, including cancer cells. [, , , , , , , ] This apoptotic effect is thought to be mediated through multiple pathways, including caspase activation, upregulation of pro-apoptotic proteins like Bim and Bad, downregulation of anti-apoptotic proteins like Bcl-2 and Mcl-1, and the induction of mitochondrial dysfunction. [, , ]

A: The molecular formula of Anisomycin is C14H19NO4, and its molecular weight is 265.31 g/mol. []

A: While the provided research papers do not extensively cover the SAR of Anisomycin, one study demonstrated that even subtle structural changes, like acetylation, can significantly alter its biological activity. [] Specifically, acetylated derivatives of Anisomycin lost their ability to inhibit protein synthesis and failed to induce phase shifts in the circadian rhythm of Aplysia eye, highlighting the importance of specific structural features for its biological activity. []

ANone: Researchers have employed various in vitro assays to investigate the effects of Anisomycin. These include:

  • Cell viability assays (MTT assays): To assess the cytotoxic effects of Anisomycin on different cell lines, including cancer cells. [, , , , ]
  • Cell cycle analysis (flow cytometry): To determine the impact of Anisomycin on cell cycle progression and its ability to induce cell cycle arrest. [, , , ]
  • Apoptosis assays (Annexin V staining, TUNEL assay): To evaluate the ability of Anisomycin to induce programmed cell death in various cell types. [, , , , ]
  • Western blotting: To analyze the changes in protein expression levels of specific targets, including apoptotic markers, cell cycle regulators, and signaling molecules, in response to Anisomycin treatment. [, , , , ]
  • Luciferase reporter assays: To investigate the effects of Anisomycin on gene transcription and identify potential downstream targets. []

ANone: Several animal models have been employed to study the in vivo effects of Anisomycin, including:

  • Rodent models of cancer: To evaluate the antitumor activity of Anisomycin. [, , , ]
  • Mouse models of ovarian cancer stem cells: To investigate the effects of Anisomycin on the proliferation, invasion, and tumorigenicity of ovarian cancer stem cells. [, , ]
  • Rat models of allogeneic skin transplantation: To assess the immunosuppressive potential of Anisomycin in preventing transplant rejection. [, ]
  • Rat models of myocardial ischemia/reperfusion injury: To investigate the cardioprotective effects of Anisomycin and its impact on left ventricular function and infarct size. [, ]
  • Mouse models of fear conditioning: To study the role of protein synthesis in memory formation and the amnesic effects of Anisomycin. [, ]

ANone: While Anisomycin has shown promising results in preclinical studies, no clinical trials involving Anisomycin as a therapeutic agent for human diseases have been conducted to date. Further research is necessary to determine its safety and efficacy in humans.

A: Anisomycin, a pyrrolidine antibiotic, was first isolated in 1954 from Streptomyces griseolus. [, ] Initially, its potent protein synthesis inhibitory activity garnered interest for its antifungal properties. [, ]

A: While initially investigated for its antifungal properties, research on Anisomycin has significantly broadened. The discovery of its ability to activate specific stress-activated protein kinases, particularly p38 MAPK and JNK, opened new avenues for investigating its role in cellular stress responses, apoptosis, and inflammation. [, , ] Furthermore, its use in various animal models, including those for cancer, transplant rejection, and memory, highlights its versatility as a research tool for understanding complex biological processes. [, , , , , ]

ANone: Research on Anisomycin exemplifies a convergence of disciplines, highlighting the importance of interdisciplinary collaboration. Its study spans various fields:

  • Microbiology: Initial isolation and characterization of Anisomycin as an antibiotic produced by Streptomyces griseolus. [, ]
  • Molecular Biology and Biochemistry: Elucidating the mechanism of action of Anisomycin as a protein synthesis inhibitor and its interactions with ribosomal subunits. [, , ]
  • Cell Biology: Investigating the downstream effects of Anisomycin on cell cycle progression, apoptosis, and activation of signaling pathways. [, , , , , , , , , ]
  • Neuroscience: Utilizing Anisomycin as a tool to study the role of protein synthesis in memory formation and consolidation. [, , , ]
  • Immunology: Exploring the immunosuppressive potential of Anisomycin in the context of transplant rejection. [, ]
  • Oncology: Evaluating the antitumor activity of Anisomycin in various cancer models. [, , , , , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。